Lipophilicity (LogP) of (3,4-Dichloro-benzylamino)-acetic acid Compared with Regioisomers and Unsubstituted Analog
(3,4-Dichloro-benzylamino)-acetic acid exhibits a calculated LogP of 2.17–2.56 [1], representing a substantial increase in lipophilicity relative to unsubstituted N-benzylglycine (LogP = 0.23–1.41) [2]. This increase corresponds to an approximately 10- to 300-fold higher octanol–water partition coefficient, which is predictive of enhanced passive membrane permeability. Critically, the 3,4-dichloro substitution pattern yields a markedly different LogP compared to the 2,4-dichloro regioisomer, which has an XLogP3 of only 0.1 [3]. This 20-fold difference in predicted partition coefficient arises from the distinct electronic and steric environments conferred by the 3,4- versus 2,4-substitution pattern, underscoring that regioisomers are not interchangeable.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.17–2.56 (experimental/calculated) |
| Comparator Or Baseline | N-Benzylglycine (unsubstituted): LogP = 0.23–1.41; (2,4-Dichloro-benzylamino)-acetic acid: XLogP3 = 0.1 |
| Quantified Difference | Target LogP is ~10- to 300-fold higher than unsubstituted analog; ~20-fold higher than 2,4-dichloro regioisomer. |
| Conditions | Predicted/calculated using ACD/Labs or XLogP3 algorithms |
Why This Matters
Lipophilicity directly influences membrane permeability, metabolic stability, and off-target binding; a 10- to 300-fold difference in LogP can fundamentally alter compound behavior in cellular assays and in vivo models, making the 3,4-dichloro derivative the appropriate choice when higher lipophilicity is required for target engagement or blood-brain barrier penetration.
- [1] Molbase. (2025). 2-[(3,4-dichlorophenyl)methylamino]acetic acid. CAS 261959-65-3. LogP = 2.55850. View Source
- [2] SIELC Technologies. (2018). N-(Phenylmethyl)glycine. CAS 17136-36-6. LogP = 0.233. View Source
- [3] PubChem. (2024). (2,4-Dichloro-benzylamino)-acetic acid. XLogP3 = 0.1. View Source
